molecular formula C11H13N3O2 B8617912 2-Butyl-6-nitro-1H-benzo[d]imidazole

2-Butyl-6-nitro-1H-benzo[d]imidazole

Cat. No.: B8617912
M. Wt: 219.24 g/mol
InChI Key: FRLKLXRCNYGIOL-UHFFFAOYSA-N
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Description

2-Butyl-6-nitro-1H-benzo[d]imidazole is a nitro-substituted benzimidazole derivative characterized by a butyl chain at the 2-position and a nitro group at the 6-position of the fused benzene-imidazole ring system. Benzimidazole derivatives are widely studied for their pharmacological and chemical reactivity profiles, particularly in ozonation and redox-driven transformations.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-butyl-6-nitro-1H-benzimidazole

InChI

InChI=1S/C11H13N3O2/c1-2-3-4-11-12-9-6-5-8(14(15)16)7-10(9)13-11/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

FRLKLXRCNYGIOL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity with Ozone

The 2020 study on imidazole, pyrrole, and pyrazole derivatives provides insights into how structural modifications influence ozone reactivity. Key comparisons include:

Compound Ozone Reactivity (kₐₚₚ at pH 7, M⁻¹s⁻¹) Ozone Stoichiometry (O₃:Compound) Major Products (Yield)
Imidazole 1.3 × 10⁵ 1:1 Formamide (91%), cyanate, formate
1-Benzylimidazole Similar to imidazole 1:1 N-Benzylformamide (91%)
Pyrazole 56 5:1 Glyoxal (34%), unconfirmed intermediates
Pyrrole 2.9 × 10³ 1.1–2:1 Maleimide (34%), formamide (14%), formate (54%)
Hypothetical 2-Butyl-6-nitro-1H-benzo[d]imidazole Inferred: Moderate (nitro groups reduce electron density) Inferred: >1:1 (nitro deactivation) Likely nitro-retaining products (e.g., hydroxylated derivatives)


Key Observations :

  • Nitro Group Impact : The nitro group at the 6-position in this compound likely reduces electron density at the imidazole ring, decreasing ozone reactivity compared to unsubstituted imidazole (kₐₚₚ = 1.3 × 10⁵ M⁻¹s⁻¹) . This is consistent with pyrazole’s lower reactivity (kₐₚₚ = 56 M⁻¹s⁻¹) due to its electron-deficient ring .
  • Butyl Chain Influence : The 2-butyl substituent may sterically hinder ozone access to reactive sites, further lowering reactivity. Analogous 1-benzylimidazole retained high reactivity (91% formamide yield) due to minimal steric interference .
  • Product Formation : Unlike imidazole (which forms formamide and cyanate via ozonide intermediates ), nitro-substituted benzimidazoles are expected to resist ring cleavage. Instead, hydroxylation or nitro-group retention may dominate, as seen in pyrazole-derived glyoxal .
Mechanistic Pathways
  • Imidazole vs. Benzimidazole : Imidazole reacts with ozone via C–C double bond attack, forming ozonides that decompose to formamide and cyanate . For this compound, the fused benzene ring stabilizes the structure, likely favoring electrophilic substitution over ring cleavage.
  • The butyl chain may promote hydrophobic interactions in aqueous systems, altering reaction kinetics compared to smaller analogs .
Environmental and Stability Considerations
  • Persistence : Nitro groups enhance environmental persistence due to resistance to hydrolysis and biodegradation . This contrasts with imidazole-derived formamide, which is biodegradable .
  • Toxicity: Nitro-aromatics often exhibit higher toxicity than non-nitrated analogs. For example, pyrazole ozonation products (e.g., hydroxypyrazoles) are suspected to retain reactivity .

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